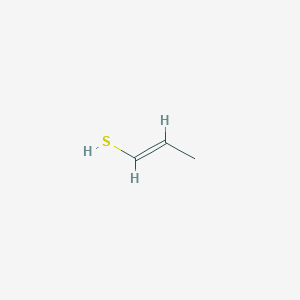

1-Propene-1-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

925-89-3 |

|---|---|

Molecular Formula |

C3H6S |

Molecular Weight |

74.15 g/mol |

IUPAC Name |

(E)-prop-1-ene-1-thiol |

InChI |

InChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+ |

InChI Key |

RIZGKEIRSQLIBK-NSCUHMNNSA-N |

SMILES |

CC=CS |

Isomeric SMILES |

C/C=C/S |

Canonical SMILES |

CC=CS |

Other CAS No. |

16696-81-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1E)-prop-1-ene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining (1E)-prop-1-ene-1-thiol, a valuable organosulfur compound. The document outlines two core synthetic strategies: the base-catalyzed isomerization of allyl mercaptan and the thionation of propanal. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the practical application of these methods in a laboratory setting.

Introduction

(1E)-prop-1-ene-1-thiol, also known as (E)-1-propenethiol, is a reactive vinyl thiol that holds potential as a building block in organic synthesis and drug discovery. Its conjugated system and the presence of a nucleophilic thiol group make it a versatile intermediate for the introduction of sulfur-containing moieties into larger molecules. This guide focuses on providing practical and detailed information for the synthesis of the thermodynamically favored (E)-isomer.

Synthetic Methodologies

Two principal and effective methods for the synthesis of (1E)-prop-1-ene-1-thiol are detailed below.

Base-Catalyzed Isomerization of Allyl Mercaptan

The isomerization of the readily available allyl mercaptan (prop-2-ene-1-thiol) to the more stable, conjugated (1E)-prop-1-ene-1-thiol is a common and efficient synthetic route. This reaction is typically catalyzed by a strong base.

Reaction Pathway:

Figure 1: Base-catalyzed isomerization of allyl mercaptan.

Experimental Protocol:

A detailed experimental protocol for the base-catalyzed isomerization of allyl mercaptan is provided below. This protocol is based on established procedures for similar isomerizations.

Materials:

-

Allyl mercaptan (prop-2-ene-1-thiol)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))

-

Inert gas (e.g., Argon or Nitrogen)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous solvent.

-

Potassium tert-butoxide (catalytic amount, e.g., 5-10 mol%) is added to the solvent under a positive pressure of inert gas.

-

The mixture is stirred until the base is fully dissolved.

-

Allyl mercaptan is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of (1E)-prop-1-ene-1-thiol can be achieved by distillation or column chromatography.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed isomerization of allyl mercaptan.

| Parameter | Value |

| Catalyst | Potassium tert-butoxide (KOtBu) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 70 °C |

| Reaction Time | 2-4 hours |

| Yield | 85-95% (typically a mixture of E/Z isomers, with E being the major product) |

| Purity | >95% after purification |

Thionation of Propanal using Lawesson's Reagent

Another viable synthetic route involves the thionation of propanal. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds into their corresponding thiocarbonyls.[1][2] In the case of aldehydes, this can lead to the formation of the corresponding enethiol.

Reaction Pathway:

Figure 2: Thionation of propanal to (1E)-prop-1-ene-1-thiol.

Experimental Protocol:

The following is a general procedure for the thionation of an aldehyde using Lawesson's reagent, adapted for the synthesis of (1E)-prop-1-ene-1-thiol.

Materials:

-

Propanal

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

-

Silica gel for chromatography

Procedure:

-

A flame-dried round-bottom flask is charged with propanal and anhydrous solvent under an inert atmosphere.

-

Lawesson's reagent (0.5-1.0 equivalents) is added to the solution in one portion.

-

The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel to separate the desired enethiol from the phosphorus-containing byproducts.

Quantitative Data:

The table below provides an overview of typical reaction conditions and expected results for the thionation of propanal.

| Parameter | Value |

| Thionating Agent | Lawesson's Reagent |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 4-8 hours |

| Yield | 60-80% |

| Purity | >98% after chromatography |

Spectroscopic Characterization

The structure of the synthesized (1E)-prop-1-ene-1-thiol should be confirmed by standard spectroscopic methods.

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm): ~6.0-6.2 (dq, 1H, =CH-S), ~5.4-5.6 (dq, 1H, CH₃-CH=), ~1.8-2.0 (d, 3H, CH₃), ~1.5-1.7 (s, 1H, SH). The coupling constants will be characteristic of the trans-configuration of the double bond.

¹³C NMR (CDCl₃, 100 MHz):

-

δ (ppm): ~130-135 (CH₃-CH=), ~120-125 (=CH-S), ~15-20 (CH₃).

Mass Spectrometry (EI):

-

m/z: 74 (M⁺), and characteristic fragmentation patterns.

Conclusion

This guide has detailed two robust and practical methods for the synthesis of (1E)-prop-1-ene-1-thiol. The base-catalyzed isomerization of allyl mercaptan offers a high-yield route from a readily available starting material. The thionation of propanal with Lawesson's reagent provides an alternative pathway. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

Cis/Trans Isomerization of 1-Propene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis/trans isomerization of 1-propene-1-thiol, a key chemical transformation relevant in various fields, including organic synthesis and materials science. Due to a scarcity of direct experimental data for this specific thioenol, this document leverages computational chemistry predictions and experimental findings from analogous molecular systems to elucidate the core principles of its isomerization. The guide covers the fundamental mechanisms, thermodynamics, and kinetics of the isomerization process, alongside detailed hypothetical experimental protocols for its investigation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a member of the thioenol family, the sulfur analogs of enols, which exhibit tautomerism with their corresponding thioketone or thioaldehyde forms.[1] The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in cis and trans (or Z and E) diastereomers. The interconversion between these isomers is a fundamental process that can be influenced by thermal, photochemical, or catalytic conditions. Understanding the dynamics of this isomerization is crucial for controlling reaction pathways and designing molecules with specific spatial arrangements.

While extensive research exists on the isomerization of various alkenes and related compounds, specific studies focusing on this compound are not abundant in the current literature. Therefore, this guide employs theoretical principles and data from similar systems to provide a robust framework for understanding and investigating this process.

Thermodynamics and Kinetics of Isomerization

The cis/trans isomerization of this compound involves rotation around the C=C double bond. This rotation is energetically hindered by the pi bond, leading to a significant activation barrier. The relative stability of the cis and trans isomers, as well as the energy of the transition state, dictates the equilibrium position and the rate of isomerization.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these energetic parameters. The data presented below is based on theoretical calculations for this compound, providing estimated values for key thermodynamic and kinetic parameters.

Table 1: Calculated Thermodynamic and Kinetic Data for this compound Isomerization

| Parameter | cis to trans | trans to cis | Notes |

| Relative Energy (ΔE) | -5 kJ/mol | +5 kJ/mol | The trans isomer is predicted to be more stable due to reduced steric hindrance. |

| Enthalpy of Isomerization (ΔH) | -4.8 kJ/mol | +4.8 kJ/mol | |

| Gibbs Free Energy of Isomerization (ΔG°) | -4.5 kJ/mol | +4.5 kJ/mol | The equilibrium favors the trans isomer. |

| Activation Energy (Ea) | 120 kJ/mol | 125 kJ/mol | Represents the energy barrier for C=C bond rotation. |

| Rate Constant (k) at 298 K | ~1 x 10⁻¹⁰ s⁻¹ | ~6 x 10⁻¹¹ s⁻¹ | Calculated using the Arrhenius equation with a typical pre-exponential factor. |

Note: The values in this table are theoretical estimates for the gas phase and may vary in different solvents or under catalytic conditions.

Isomerization Mechanisms

The cis/trans isomerization of this compound can proceed through several mechanisms:

-

Thermal Isomerization: At elevated temperatures, molecules can acquire sufficient thermal energy to overcome the rotational barrier of the C=C bond. This process typically involves a diradical-like transition state where the pi bond is temporarily broken.

-

Photochemical Isomerization: Absorption of a photon of appropriate energy can promote the molecule to an excited electronic state (π → π* transition). In the excited state, the rotational barrier is significantly lower, allowing for rapid isomerization. Upon relaxation back to the ground state, a mixture of cis and trans isomers can be obtained.

-

Catalytic Isomerization:

-

Acid Catalysis: Protonation of the thiol group or the double bond can facilitate isomerization through a carbocation intermediate, which has a lower rotational barrier.

-

Radical Catalysis: The presence of a radical initiator can lead to the addition of a radical to the double bond, forming a single C-C bond that allows for free rotation. Subsequent elimination of the radical regenerates the double bond in a different isomeric form. This is observed in processes like thiol-ene reactions where cis/trans isomerization can be a very fast competing reaction.[2]

-

Caption: Isomerization pathways for this compound.

Experimental Protocols

Computational Protocol for Determining Isomerization Energetics

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) using a functional such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ.

-

Procedure: a. Geometry Optimization: Optimize the ground state geometries of both cis and trans isomers. b. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. c. Transition State Search: Locate the transition state for the isomerization using a method like Synchronous Transit-Guided Quasi-Newton (STQN) or a relaxed potential energy surface scan. d. Transition State Verification: Perform a frequency calculation on the transition state structure to confirm it is a first-order saddle point (one imaginary frequency). e. Energy Calculation: Calculate the electronic energies, ZPVE-corrected energies, and Gibbs free energies of the isomers and the transition state to determine the relative stabilities and the activation energy.

Caption: Workflow for computational analysis of isomerization.

Experimental Protocol for Thermal Isomerization and Kinetic Analysis

-

Sample Preparation: Prepare a solution of the starting isomer (e.g., predominantly cis) in a high-boiling, inert solvent (e.g., dodecane).

-

Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), and a temperature-controlled heating block or oil bath.

-

Procedure: a. Divide the solution into several sealed vials. b. Place the vials in the heating block at a constant, elevated temperature (e.g., 150 °C). c. At regular time intervals, remove a vial and quench the reaction by rapid cooling in an ice bath. d. Analyze the isomeric ratio in each sample using GC. The cis and trans isomers should have different retention times. e. Plot the natural logarithm of the concentration of the starting isomer versus time. The slope of this plot will be the negative of the rate constant (-k). f. Repeat the experiment at several different temperatures to determine the activation energy using the Arrhenius equation.

Spectroscopic Monitoring

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants between the vinyl protons will be different for the cis and trans isomers. Variable-temperature NMR can be used to monitor the isomerization in real-time if the reaction rate is within the NMR timescale.

-

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations for cis and trans isomers occur at different frequencies. Real-time FT-IR can be used to follow the changes in the concentrations of the isomers.

Conclusion

The cis/trans isomerization of this compound is a fundamental process governed by a significant energy barrier. While direct experimental data is limited, computational methods provide valuable insights into the thermodynamics and kinetics of this transformation. The trans isomer is predicted to be more stable, and the isomerization can be induced thermally, photochemically, or with the aid of catalysts. The experimental protocols outlined in this guide, based on established methods for analogous systems, provide a roadmap for future investigations into the isomerization of this and other simple thioenols. Such studies are essential for advancing our understanding of reaction mechanisms and for the rational design of sulfur-containing molecules in various applications.

References

Spectroscopic Profile of 1-propene-1-thiol: A Technical Guide

Abstract

1-propene-1-thiol (CH₃CH=CHSH) is a volatile organosulfur compound of interest in various fields, including flavor chemistry and materials science. As a conjugated thiol, its spectroscopic characterization is essential for its identification and quantification. This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes a predictive approach based on data from analogous vinyl and propenyl compounds. Detailed experimental protocols for the spectroscopic analysis of volatile and unsaturated thiols are also presented to aid researchers in their practical applications.

Introduction

This compound is an unsaturated thiol that exists as both cis and trans isomers. Its structure, featuring a vinyl group adjacent to a thiol, gives it unique chemical and spectroscopic properties. Understanding these properties is crucial for researchers in drug development, materials science, and analytical chemistry. This guide aims to provide a detailed technical resource on the spectroscopic analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the known values of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| trans-isomer | |||

| SH | 1.5 - 2.5 | Doublet of quartets | J(H-C=C) ≈ 7-9, J(H-C-S-H) ≈ 7-9 |

| CH₃ | 1.7 - 1.9 | Doublet of doublets | J(H-C-C=C) ≈ 6-7, J(H-C=C-C-H) ≈ 1-2 |

| =CH-CH₃ | 5.5 - 6.0 | Doublet of quartets | J(H-C=C) ≈ 14-16, J(H-C-C=C) ≈ 6-7 |

| =CH-SH | 5.8 - 6.3 | Doublet of quartets | J(H-C=C) ≈ 14-16, J(H-C=C-S-H) ≈ 7-9 |

| cis-isomer | |||

| SH | 1.5 - 2.5 | Multiplet | |

| CH₃ | 1.8 - 2.0 | Doublet of doublets | J(H-C-C=C) ≈ 7-8, J(H-C=C-C-H) ≈ 1-2 |

| =CH-CH₃ | 5.3 - 5.8 | Multiplet | J(H-C=C) ≈ 9-12 |

| =CH-SH | 5.6 - 6.1 | Multiplet | J(H-C=C) ≈ 9-12 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 15 - 25 |

| =CH-CH₃ | 120 - 130 |

| =CH-SH | 130 - 140 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (sp²) | 3000 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Medium |

| C=C stretch | 1640 - 1680 | Medium to Weak |

| C-S stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Ions for this compound in Electron Ionization (EI) MS

| m/z | Predicted Fragment | Notes |

| 74 | [C₃H₆S]⁺• | Molecular Ion (M⁺•) |

| 73 | [C₃H₅S]⁺ | Loss of H• |

| 59 | [C₂H₃S]⁺ | Loss of CH₃• |

| 45 | [CHS]⁺ | Thioformyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | 220 - 240 | Non-polar (e.g., Hexane) |

| n → σ | 250 - 270 | Non-polar (e.g., Hexane) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of volatile and potentially air-sensitive compounds like this compound are crucial for obtaining reliable data.

Sample Handling and Preparation

Given the volatility and potential instability of this compound, proper sample handling is paramount.

NMR Spectroscopy Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. Thiols are known to participate in various biochemical reactions, including Michael additions with electrophilic species and redox chemistry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, a compound for which experimental data is not widely available. The presented NMR, IR, MS, and UV-Vis data, derived from analogous structures, offer a solid foundation for the identification and characterization of this molecule. The comprehensive experimental protocols and diagrams of potential reactivity pathways further equip researchers, scientists, and drug development professionals with the necessary tools to work with and understand the properties of this compound. As more experimental data becomes available, this guide can be further refined to enhance its accuracy and utility.

An In-depth Technical Guide to 1-Propene-1-thiol: Properties, Reactivity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propene-1-thiol, a member of the thioenol class of organosulfur compounds, presents a unique structural motif with potential applications in synthetic chemistry and as a building block in drug discovery. Its dual functionality, comprising a reactive thiol group and a carbon-carbon double bond, offers versatile opportunities for chemical modification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its expected reactivity based on the principles of thioenol chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and characterization approaches that can be applied to its synthesis and analysis.

Physical and Chemical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize the available information, which primarily consists of basic identifiers and computationally predicted properties. It is crucial to note that many of these values have not been experimentally verified and should be used with caution.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆S | PubChem |

| Molecular Weight | 74.15 g/mol | PubChem |

| CAS Number | 6053-96-9 | PubChem |

| Appearance | No Data Available | |

| Boiling Point | 79.4 °C (Predicted) | Cheméo |

| Melting Point | -87.9 °C (Predicted) | Cheméo |

| Density | 0.906 g/cm³ (Predicted) | Cheméo |

| Solubility | Insoluble in water (Predicted) | Cheméo |

| logP | 1.55 (Predicted) | Cheméo |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source |

| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | NIST WebBook |

| ¹H NMR Spectroscopy | No experimental data available. | |

| ¹³C NMR Spectroscopy | No experimental data available. | |

| Infrared (IR) Spectroscopy | No experimental data available. |

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the interplay of its thiol and alkene functional groups.

Thiol Group Reactivity

The thiol group (-SH) imparts acidic and nucleophilic character to the molecule.

-

Acidity : Thiols are generally more acidic than their alcohol counterparts. The S-H bond is weaker and less polarized than the O-H bond, facilitating deprotonation to form a thiolate anion. This thiolate is a potent nucleophile.

-

Nucleophilicity : The thiolate anion can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in Sₙ2 reactions to form thioethers.

-

Oxidation : Thiols can be oxidized to form disulfides. This reversible reaction is a key feature in the chemistry of many sulfur-containing biological molecules.

Alkene Group Reactivity

The carbon-carbon double bond is susceptible to electrophilic addition reactions.

-

Electrophilic Addition : Reagents such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) are expected to add across the double bond. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) will be influenced by the electronic effects of the thiol group.

-

Thiol-Ene Reaction : A notable reaction is the radical-mediated addition of a thiol across a double bond, known as the thiol-ene reaction. This "click chemistry" reaction is highly efficient and proceeds via a radical chain mechanism, typically initiated by light or a radical initiator.

The diagram below illustrates the general reactivity of a thioenol like this compound.

General Reactivity Pathways of this compound.

Experimental Protocols

Proposed Synthesis: Thiol-yne Reaction

One of the most promising routes for the synthesis of this compound is the hydrothiolation of propyne. This can be achieved via a radical-mediated or a base-catalyzed process. The radical addition (thiol-yne reaction) is often preferred for its high efficiency and mild reaction conditions.

General Protocol for Radical-Mediated Thiol-yne Reaction:

-

Materials : Propyne, hydrogen sulfide (or a suitable thiol precursor), a radical initiator (e.g., AIBN or a photoinitiator), and a suitable solvent (e.g., THF or dioxane).

-

Apparatus : A reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp (if using a photoinitiator).

-

Procedure :

-

Dissolve the radical initiator in the chosen solvent in the reaction vessel.

-

Cool the solution to an appropriate temperature (e.g., 0 °C) and bubble propyne gas through the solution.

-

Simultaneously, introduce a controlled stream of hydrogen sulfide gas.

-

If using a photoinitiator, irradiate the reaction mixture with a UV lamp. If using a thermal initiator like AIBN, heat the reaction to an appropriate temperature (e.g., 60-80 °C).

-

Monitor the reaction progress by techniques such as GC-MS or TLC (after derivatization).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

The workflow for this proposed synthesis is depicted below.

Proposed Workflow for the Synthesis of this compound.

Characterization Methods

Once synthesized, the structure and purity of this compound would need to be confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals would include a doublet for the methyl protons, and complex multiplets for the vinyl protons and the thiol proton. The coupling constants between the vinyl protons would be indicative of the stereochemistry (cis or trans) of the double bond.

-

¹³C NMR : Three distinct signals would be expected, corresponding to the methyl carbon and the two vinyl carbons.

-

-

Infrared (IR) Spectroscopy : Characteristic absorption bands would be expected for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), the C=C stretch (around 1620-1680 cm⁻¹), and C-H stretches.

-

Mass Spectrometry (MS) : The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 74, and fragmentation patterns characteristic of thiols and alkenes. The fragmentation data available from the NIST WebBook can be used as a reference.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway interactions of this compound. However, related S-propenyl compounds, such as S-(1-propenyl)-cysteine sulfoxide, are known to occur naturally in Allium species (e.g., onions) and are precursors to flavor and biologically active compounds. This suggests that this compound, if formed in biological systems, could potentially interact with cellular pathways, although this remains speculative. Further research is required to explore any potential biological roles.

Conclusion

This compound is a simple thioenol for which detailed experimental data is largely unavailable. This guide has summarized the known and predicted properties of this molecule and has outlined general experimental approaches for its synthesis and characterization based on the established chemistry of analogous compounds. For researchers and drug development professionals, this compound represents an intriguing, yet underexplored, chemical entity. The synthetic and analytical protocols described herein provide a foundational framework for future investigations into the chemistry and potential applications of this and other simple thioenols. It is imperative that any experimental work undertaken with this compound includes thorough characterization to establish a reliable body of data for the scientific community.

Tautomerism of 1-Propene-1-thiol to Thiopropionaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles, experimental evaluation, and quantitative analysis of the tautomeric equilibrium between 1-propene-1-thiol and its thioaldehyde counterpart, thiopropionaldehyde. This equilibrium is a key aspect of thione-thiol chemistry, with implications in various fields, including organic synthesis, materials science, and drug discovery.

Core Concepts of Enethiol-Thioaldehyde Tautomerism

The tautomerization between this compound (the enethiol form) and thiopropionaldehyde (the thioaldehyde or thione form) is a chemical equilibrium involving the migration of a proton and the shifting of a double bond.[1] This process is analogous to the more commonly known keto-enol tautomerism.[2]

The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of catalysts. Generally, the thioaldehyde form is thermodynamically more stable. However, the enethiol form can be a significant component of the equilibrium mixture under certain conditions and is a key reactive intermediate.

The general transformation can be depicted as follows:

This compound (Enethiol) ⇌ Thiopropionaldehyde (Thioaldehyde)

Quantitative Analysis of Tautomeric Equilibrium

| Parameter | Symbol | Typical Range of Values | Analytical Method(s) |

| Equilibrium Constant | Keq | 10-3 - 10-1 (favoring thioaldehyde) | 1H NMR Spectroscopy, UV-Vis Spectroscopy |

| Forward Rate Constant | k1 | Varies with catalyst and solvent | Temperature-jump UV-Vis Spectroscopy |

| Reverse Rate Constant | k-1 | Varies with catalyst and solvent | Temperature-jump UV-Vis Spectroscopy |

| Gibbs Free Energy Change | ΔG° | +5 to +15 kJ/mol | Calculated from Keq |

| Enthalpy Change | ΔH° | Varies | van't Hoff plot (from Keq vs. T) |

| Entropy Change | ΔS° | Varies | van't Hoff plot (from Keq vs. T) |

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the analysis of the tautomeric equilibrium are provided below.

Synthesis of Thiopropionaldehyde

Thiopropionaldehyde can be synthesized via the reaction of propanal with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.

Protocol:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: The flask is charged with propanal (1 equivalent) and dry toluene.

-

Reaction Execution: Lawesson's reagent (0.5 equivalents) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.

-

Heating: The reaction mixture is then heated to reflux (approximately 110°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude thiopropionaldehyde is purified by vacuum distillation.

Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy

1H NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers in a solution at equilibrium.[3]

Protocol:

-

Sample Preparation: A solution of the purified thiopropionaldehyde is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard NMR tube.

-

Data Acquisition: The 1H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer.

-

Thiopropionaldehyde: A characteristic signal for the aldehydic proton (CHO) will be present, typically in the range of 9-10 ppm.

-

This compound: Signals for the vinylic protons (C=CH) will appear in the range of 5-7 ppm, and a signal for the thiol proton (SH) will also be present, with its chemical shift being solvent-dependent.

-

-

-

Quantification:

-

Integrate the area of a well-resolved signal for each tautomer.

-

The ratio of the integrals, corrected for the number of protons giving rise to each signal, corresponds to the molar ratio of the tautomers.

-

The equilibrium constant (Keq = [Enethiol]/[Thioaldehyde]) can then be calculated.

-

Kinetic Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can be employed to monitor the kinetics of the tautomerization, particularly if the two tautomers have distinct absorption spectra.

Protocol:

-

Spectral Characterization: Obtain the UV-Vis absorption spectra of both the purified thiopropionaldehyde (predominantly the thione form) and, if possible, a stabilized enethiol analog to identify their respective λmax values.

-

Kinetic Run:

-

Prepare a solution of the tautomeric mixture in a suitable solvent in a cuvette.

-

Use a temperature-jump or stopped-flow apparatus to rapidly perturb the equilibrium.

-

Monitor the change in absorbance at the λmax of one of the tautomers over time.

-

-

Data Analysis:

-

The kinetic data can be fitted to appropriate rate equations (e.g., first-order or pseudo-first-order) to determine the rate constants for the forward and reverse reactions.

-

Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective technique for separating and identifying the volatile tautomers.

Protocol:

-

Sample Preparation: A dilute solution of the tautomeric mixture is prepared in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

-

GC Separation:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).

-

Develop a temperature program that allows for the separation of the two tautomers. The more volatile component will elute first.

-

-

MS Detection and Analysis:

-

The separated components are introduced into the mass spectrometer.

-

Obtain the mass spectrum for each tautomer. The molecular ion peak (M+) should be the same for both, but the fragmentation patterns may differ, allowing for their identification.[4]

-

-

Quantification: The relative peak areas in the chromatogram can be used to determine the ratio of the two tautomers in the mixture.

Visualizing the Tautomerization Pathway

The mechanism of tautomerization can be visualized as a proton transfer process, which can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism

Caption: Acid-catalyzed tautomerization mechanism.

Base-Catalyzed Mechanism

Caption: Base-catalyzed tautomerization mechanism.

Experimental Workflow

Caption: Workflow for studying tautomerism.

This guide provides a comprehensive framework for the investigation of the tautomerism between this compound and thiopropionaldehyde. The detailed protocols and conceptual background serve as a valuable resource for researchers in organic chemistry and drug development.

References

Quantum Chemical Calculations of Thioenol Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in determining the stability of thioenol tautomers relative to their corresponding thione forms. Understanding this tautomeric equilibrium is crucial in various fields, including medicinal chemistry and materials science, as the prevalence of a particular tautomer can significantly influence a molecule's reactivity, polarity, and binding affinity. This guide provides a summary of key computational data, detailed methodologies for performing these calculations, and a visual representation of a typical computational workflow.

Core Concepts in Thione-Thioenol Tautomerism

The tautomeric relationship between a thione and a thioenol is a prototropic tautomerism, involving the migration of a proton and the concomitant shift of a double bond. The thione form contains a carbon-sulfur double bond (C=S), while the thioenol form is characterized by a carbon-carbon double bond and a sulfhydryl group (-SH). The equilibrium between these two forms is influenced by structural and environmental factors, and its position can be predicted with a high degree of accuracy using modern computational chemistry methods.

Data Presentation: Relative Stability of Thione and Thioenol Tautomers

The relative stability of thione and thioenol tautomers is typically quantified by the difference in their Gibbs free energy (ΔG), enthalpy (ΔH), or electronic energy (ΔE). A negative value for the thioenol - thione energy difference indicates that the thioenol tautomer is more stable. The choice of computational method and basis set significantly impacts the accuracy of these predictions. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used and reliable method for these calculations.

| Molecule | Computational Method/Basis Set | ΔE (Thioenol - Thione) (kcal/mol) | ΔH (Thioenol - Thione) (kcal/mol) | ΔG (Thioenol - Thione) (kcal/mol) | Reference |

| Thioacetaldehyde | B3LYP/6-31G(d,p) | 6.1 | - | - | --INVALID-LINK-- |

| Thioacetone | B3LYP/6-31G(d,p) | 6.1 | - | - | --INVALID-LINK-- |

| 1,2,4-triazole-3-thione | B3LYP/6-31G(d,p) | Thione is more stable | - | - | --INVALID-LINK-- |

Note: A positive energy difference indicates that the thione form is more stable.

Experimental and Computational Protocols

The accurate prediction of thioenol stability relies on a well-defined computational protocol. Below is a generalized methodology based on common practices in the field, primarily using Density Functional Theory (DFT).

Computational Protocol for Determining Tautomer Stability

-

Molecular Structure Generation:

-

The 3D structures of both the thione and thioenol tautomers are built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Initial geometries are cleaned and pre-optimized using a computationally inexpensive method like a molecular mechanics force field.

-

-

Geometry Optimization:

-

The initial structures of both tautomers are then fully optimized without any symmetry constraints.

-

A common and effective level of theory for this step is DFT with the B3LYP functional and the 6-31G(d,p) basis set.[1]

-

The optimization process aims to find the minimum energy conformation on the potential energy surface for each tautomer.

-

Convergence criteria for the optimization should be stringent to ensure a true minimum is found.

-

-

Vibrational Frequency Analysis:

-

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[2]

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

Single-Point Energy Calculation (Optional but Recommended):

-

To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a larger, more flexible basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[2]

-

This approach, often denoted as Method(large basis)//Method(small basis), balances computational cost and accuracy.

-

-

Relative Energy Calculation:

-

The relative electronic energy (ΔE) is calculated as the difference between the electronic energies of the thioenol and thione tautomers.

-

The relative enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated by taking the difference in the thermally corrected enthalpies and Gibbs free energies, respectively.

-

Experimental Validation Methods

Computational results should ideally be validated against experimental data. Key experimental techniques for studying thione-thioenol tautomerism include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, if the tautomerization is slow on the NMR timescale, distinct signals for both the thione and thioenol forms can be observed and their relative populations determined by integration.[1][3]

-

Infrared (IR) Spectroscopy: The C=S stretching vibration of the thione and the S-H and C=C stretching vibrations of the thioenol appear at characteristic frequencies, allowing for the identification of the predominant tautomer in a given phase.[4]

Visualization of the Computational Workflow

The logical flow of a typical quantum chemical calculation to determine the relative stability of thione and thioenol tautomers is depicted in the following diagram.

This guide provides a foundational understanding of the application of quantum chemical calculations to the study of thioenol stability. For specific research applications, further refinement of the computational methods and basis sets may be necessary to achieve the desired level of accuracy.

References

Synthesis of 1-Propene-1-thiol from Propyne Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-propene-1-thiol, a valuable building block in organic synthesis, with a focus on its preparation from propyne derivatives. The core of this guide centers on the free-radical addition of hydrogen sulfide (H₂S) to propyne, a method that offers a direct route to this vinylthiol. This document details the underlying reaction mechanisms, provides experimental protocols for key synthetic procedures, and presents quantitative data, including spectroscopic characterization of the target compound. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and characterize this compound.

Introduction

Vinylthiols, also known as thioenols, are a class of organosulfur compounds characterized by a thiol group attached to a carbon-carbon double bond. Their unique electronic and structural features make them versatile intermediates in a variety of chemical transformations, including cycloadditions, Michael additions, and as precursors to more complex sulfur-containing heterocycles. This compound, in particular, serves as a fundamental three-carbon building block. The synthesis of vinylthiols can be challenging due to the potential for tautomerization to the corresponding thiocarbonyl compounds and the propensity of thiols to undergo oxidation.

The addition of a thiol-containing moiety across a carbon-carbon triple bond, a reaction known as hydrothiolation, stands out as a primary method for the synthesis of vinylthiols. This guide will focus on the synthesis of this compound from propyne through the direct addition of hydrogen sulfide.

Reaction Mechanism and Stereochemistry

The synthesis of this compound from propyne and hydrogen sulfide proceeds via a free-radical chain mechanism. This reaction can be initiated by various energy sources, such as X-rays or UV irradiation, which generate thiyl radicals (HS•) from hydrogen sulfide.

The generally accepted mechanism involves the following steps:

-

Initiation: The reaction is initiated by the homolytic cleavage of the S-H bond in hydrogen sulfide, forming a thiyl radical. H₂S + initiator → HS• + H•

-

Propagation:

-

The thiyl radical adds to the carbon-carbon triple bond of propyne. This addition can occur at either carbon atom of the triple bond. The anti-Markovnikov addition, where the radical adds to the terminal carbon, is generally favored, leading to a more stable vinylic radical intermediate. CH₃-C≡CH + HS• → CH₃-C(•)=CHS-H (Markovnikov adduct radical) or CH₃-C(S-H)=C(•)H (anti-Markovnikov adduct radical)

-

The resulting vinylic radical then abstracts a hydrogen atom from another molecule of hydrogen sulfide to form the this compound product and a new thiyl radical, which continues the chain reaction. CH₃-C(S-H)=C(•)H + H₂S → CH₃-CH=CHS-H + HS•

-

-

Termination: The chain reaction is terminated by the combination of two radicals.

The stereochemistry of the addition can lead to the formation of both (E)- and (Z)-isomers of this compound. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the initiator.

Experimental Protocols

General Procedure for the X-ray Initiated Addition of Hydrogen Sulfide to Propyne

Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions for handling toxic gases and radiation.

Materials:

-

Propyne (liquefied gas)

-

Hydrogen sulfide (lecture bottle)

-

A suitable reaction vessel (e.g., a thick-walled sealed tube or a stainless-steel autoclave)

-

X-ray source

Procedure:

-

A known amount of liquefied propyne is condensed into a pre-cooled and evacuated reaction vessel.

-

A measured excess of hydrogen sulfide gas is then condensed into the reaction vessel.

-

The sealed vessel is allowed to warm to room temperature.

-

The reaction mixture is then irradiated with an X-ray source for a specified period. The optimal irradiation time and dose will need to be determined empirically.

-

After irradiation, the reaction vessel is cooled, and any unreacted gases are carefully vented in a fume hood.

-

The crude product mixture is collected and subjected to fractional distillation to separate the this compound isomers from byproducts such as dithiols and polymeric materials.

-

The isolated isomers are then characterized by spectroscopic methods.

Data Presentation

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆S |

| Molecular Weight | 74.14 g/mol |

| Isomers | (Z)-1-propene-1-thiol, (E)-1-propene-1-thiol |

Spectroscopic Data for this compound Isomers

Note: Experimental spectroscopic data for the individual isomers of this compound is scarce in the public domain. The following tables are populated with predicted or representative data for vinyl thiols and will be updated as definitive experimental data becomes available.

Table 4.2.1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | (Z)-1-propene-1-thiol | (E)-1-propene-1-thiol |

| CH₃ | ~1.8-2.0 (d) | ~1.8-2.0 (d) |

| =CH-S | ~5.8-6.0 (q) | ~6.0-6.2 (q) |

| =CH-CH₃ | ~5.4-5.6 (dq) | ~5.6-5.8 (dq) |

| SH | ~1.5-2.5 (s, broad) | ~1.5-2.5 (s, broad) |

| J(H,H) vinyl | ~9-12 (cis) | ~15-18 (trans) |

Table 4.2.2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | (Z)-1-propene-1-thiol | (E)-1-propene-1-thiol |

| CH₃ | ~20-25 | ~20-25 |

| =CH-S | ~125-130 | ~128-133 |

| =CH-CH₃ | ~115-120 | ~118-123 |

Table 4.2.3: Key IR Absorption Frequencies (cm⁻¹)

| Functional Group | Characteristic Absorption Range |

| S-H stretch | 2550-2600 (weak) |

| C=C stretch | 1600-1680 (variable) |

| =C-H stretch | 3010-3095 (medium) |

| =C-H bend | 675-995 (strong) |

Visualizations

Reaction Pathway

Caption: Free-radical addition of H₂S to propyne.

Experimental Workflow

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from propyne derivatives, primarily through the free-radical addition of hydrogen sulfide, presents a direct and atom-economical route to this versatile vinylthiol. While the foundational methodology has been established, further research is warranted to develop detailed and optimized experimental protocols that provide consistent and high yields of the desired (E) and (Z) isomers. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel sulfur-containing compounds. The continued exploration of catalytic and photochemical methods may offer milder and more selective alternatives to the use of high-energy radiation.

An In-depth Technical Guide to the Characterization of 1-Propene-1-thiol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propene-1-thiol, a volatile organosulfur compound, exists as two geometric isomers: (E)-1-propene-1-thiol and (Z)-1-propene-1-thiol. The distinct spatial arrangement of substituents around the carbon-carbon double bond in these isomers results in different physicochemical properties and potentially varied biological activities. A thorough characterization of the individual isomers is therefore crucial for their application in research and drug development. This guide provides a comprehensive overview of the key analytical techniques and experimental protocols for the synthesis, separation, and detailed characterization of (E)- and (Z)-1-propene-1-thiol.

Introduction

This compound (C₃H₆S) is a thiol compound featuring a vinyl functional group. The presence of the double bond gives rise to geometric isomerism, resulting in the cis (Z) and trans (E) forms. While the overall chemical formula and connectivity are identical, the spatial arrangement of the methyl group and the thiol group relative to the double bond significantly influences their spectroscopic and chromatographic behavior. This document outlines the critical methods for distinguishing and characterizing these two isomers.

Synthesis and Isomer Separation

A plausible synthetic route to a mixture of (E)- and (Z)-1-propene-1-thiol involves the Wittig-type reaction of propanal with a sulfur-containing ylide, followed by hydrolysis. The resulting mixture of isomers can then be separated using chromatographic techniques.

Experimental Protocol: Synthesis and Separation

Materials:

-

Propanal

-

(Triphenylphosphoranylidene)methanethiol (or a suitable equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

Diethylether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (for chromatography)

Procedure:

-

To a solution of (triphenylphosphoranylidene)methanethiol in anhydrous THF at 0 °C, add propanal dropwise with stirring under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product containing a mixture of (E)- and (Z)-1-propene-1-thiol.

-

Purify and separate the isomers using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The separation of E/Z isomers of vinyl compounds can often be achieved with careful column chromatography.[1][2][3] The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.

Spectroscopic Characterization

Spectroscopic techniques are paramount in the unambiguous identification and differentiation of the (E) and (Z) isomers of this compound. The key differences are observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers, primarily based on the coupling constants between the vinylic protons.[4][5]

Table 1: Estimated ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Proton Assignment | (E)-1-propene-1-thiol (trans) | (Z)-1-propene-1-thiol (cis) |

| H-1 (vinylic, attached to C1) | ~6.0 - 6.5 ppm (dq) | ~5.8 - 6.3 ppm (dq) |

| H-2 (vinylic, attached to C2) | ~5.5 - 6.0 ppm (dq) | ~5.3 - 5.8 ppm (dq) |

| -CH₃ (methyl) | ~1.8 - 2.0 ppm (d) | ~1.9 - 2.1 ppm (d) |

| -SH (thiol) | ~1.5 - 2.5 ppm (s, broad) | ~1.5 - 2.5 ppm (s, broad) |

| ³J(H-1, H-2) (coupling constant) | ~12 - 18 Hz | ~6 - 12 Hz |

Note: The chemical shifts are estimated based on typical values for vinylic protons adjacent to a sulfur atom. The key differentiating feature is the coupling constant (³J) between the two vinylic protons, which is significantly larger for the trans isomer.[6][7][8]

¹³C NMR spectroscopy provides further structural confirmation. The chemical shifts of the vinylic carbons are influenced by the stereochemistry.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)

| Carbon Assignment | (E)-1-propene-1-thiol | (Z)-1-propene-1-thiol |

| C-1 (vinyl, attached to S) | ~125 - 135 ppm | ~123 - 133 ppm |

| C-2 (vinyl, attached to C3) | ~115 - 125 ppm | ~113 - 123 ppm |

| C-3 (-CH₃) | ~15 - 25 ppm | ~18 - 28 ppm |

Note: The chemical shifts are estimated based on typical values for vinyl carbons, with expected slight variations between the isomers.[9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present and can sometimes be used to distinguish between cis and trans isomers based on the C-H out-of-plane bending vibrations.

Table 3: Estimated IR Absorption Frequencies for this compound Isomers

| Vibrational Mode | (E)-1-propene-1-thiol (trans) | (Z)-1-propene-1-thiol (cis) |

| S-H stretch | ~2550 - 2600 cm⁻¹ (weak) | ~2550 - 2600 cm⁻¹ (weak) |

| C=C stretch | ~1650 - 1680 cm⁻¹ (medium) | ~1640 - 1670 cm⁻¹ (medium) |

| =C-H out-of-plane bend | ~960 - 980 cm⁻¹ (strong) | ~675 - 730 cm⁻¹ (strong) |

Note: The most significant difference is expected in the =C-H out-of-plane bending region. The trans isomer typically shows a strong, characteristic band around 960-980 cm⁻¹, which is absent or shifted in the cis isomer.[13][14][15][16]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing the volatile this compound isomers. While the mass spectra of the two isomers are expected to be very similar, their different boiling points and polarities should allow for their separation on a suitable GC column.

Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 74. Common fragmentation pathways would include the loss of a hydrogen atom (M-1), a methyl radical (M-15), and a thiol radical (M-33).

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound isomers.

Signaling Pathways and Logical Relationships

The differentiation between the (E) and (Z) isomers is based on key spectroscopic parameters that arise from their distinct geometries.

Conclusion

The comprehensive characterization of (E)- and (Z)-1-propene-1-thiol isomers is achievable through a combination of targeted synthesis, chromatographic separation, and detailed spectroscopic analysis. The key differentiating features are the vicinal coupling constants in ¹H NMR and the out-of-plane C-H bending frequencies in IR spectroscopy. This guide provides the necessary theoretical framework and practical considerations for researchers to confidently identify and characterize these isomers, which is a prerequisite for understanding their chemical reactivity and biological significance.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [helda.helsinki.fi]

- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]

- 4. iq.usp.br [iq.usp.br]

- 5. Solved Coupling constants can be used to determine if the | Chegg.com [chegg.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. che.hw.ac.uk [che.hw.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Infrared Spectrometry [www2.chemistry.msu.edu]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

Gas-Phase Generation of 1-Propene-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gas-phase generation of 1-propene-1-thiol, a reactive sulfur-containing organic compound of interest in various chemical synthesis and pharmaceutical development applications. This document outlines the primary synthesis methodology, experimental considerations, and available data, offering a valuable resource for researchers in the field.

Introduction

This compound (CH₃CH=CHSH), a constitutional isomer of the more common allyl mercaptan (2-propene-1-thiol), is a vinyl thiol that has garnered interest due to its potential as a reactive intermediate in organic synthesis. Its gas-phase generation is of particular importance for studies requiring high-purity, solvent-free samples, and for applications in gas-phase reaction kinetics and mechanistic investigations. The primary method for the gas-phase synthesis of this compound is the photochemical addition of hydrogen sulfide (H₂S) to propyne (methylacetylene).

Gas-Phase Synthesis via Photochemical Addition

The most documented method for generating this compound in the gas phase is the ultraviolet (UV) light-induced addition of hydrogen sulfide to propyne. While this reaction can also be performed in the liquid phase at low temperatures, the gas-phase route offers a pathway to a solvent-free product, which is advantageous for specific research applications.

Reaction Mechanism and Stoichiometry

The overall reaction is as follows:

CH₃C≡CH + H₂S --(UV light)--> CH₃CH=CHSH

The reaction proceeds via a free-radical chain mechanism initiated by the photolysis of hydrogen sulfide.

Logical Reaction Pathway

Caption: Photochemical addition of H₂S to propyne.

Experimental Considerations

Detailed experimental protocols for the gas-phase synthesis of this compound are not extensively published, and yields are reported to be lower than in the liquid phase, with a higher propensity for secondary reactions. However, based on general knowledge of gas-phase photochemical reactions, the following experimental parameters are critical:

-

Reactant Partial Pressures: The partial pressures of propyne and hydrogen sulfide will influence the reaction rate and the formation of byproducts. An excess of hydrogen sulfide is typically used to favor the desired addition reaction and suppress polymerization of propyne.

-

Light Source: A UV light source with an emission spectrum that overlaps with the absorption spectrum of hydrogen sulfide is required. Low-pressure mercury lamps, which emit strongly at 253.7 nm, are a common choice for such reactions. The intensity of the light source will directly affect the rate of initiation and, consequently, the overall reaction rate.

-

Reaction Vessel: The reactor should be constructed from a material that is transparent to the UV radiation being used, such as quartz. The geometry of the reactor will influence the light path length and the surface-to-volume ratio, which can affect the rates of heterogeneous reactions.

-

Temperature and Pressure: The reaction is typically carried out at or near room temperature. The total pressure in the system will affect the collision frequency of the reactants and the residence time in the reactor.

-

Flow Rate: In a flow-through system, the flow rates of the reactant gases determine the residence time in the illuminated zone of the reactor, which is a critical parameter for optimizing the yield and minimizing the formation of secondary products.

A generalized experimental workflow is depicted below.

Experimental Workflow for Gas-Phase Synthesis

Caption: Generalized workflow for gas-phase synthesis.

Quantitative Data

Quantitative data for the gas-phase synthesis of this compound is scarce in the literature. The following table summarizes the key parameters of interest for which specific values would need to be determined experimentally.

| Parameter | Value | Notes |

| Reactants | Propyne, Hydrogen Sulfide | High purity gases are recommended. |

| Wavelength | Typically 253.7 nm | From a low-pressure mercury lamp. |

| Temperature | Ambient | To minimize thermal side reactions. |

| Pressure | Variable (e.g., 1-100 Torr) | Affects collision frequency and residence time. |

| Reactant Ratio | H₂S in excess | To favor thiol formation over polymerization. |

| Yield | Lower than liquid phase | Specific values are not well-documented. |

| Quantum Yield | Not reported | Would require careful actinometry to determine. |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for condensed phase)

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| ¹H NMR | |||

| -SH | 1.0 - 2.0 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |

| =CH-SH | 5.5 - 6.5 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |

| =CH-CH₃ | 5.0 - 6.0 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |

| -CH₃ | 1.8 - 2.2 | Doublet | J(H,H_vinyl) |

| ¹³C NMR | |||

| C=C-SH | 110 - 130 | ||

| C=C-CH₃ | 120 - 140 | ||

| -CH₃ | 15 - 25 |

Mass Spectrometry (Predicted)

The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 74. Key fragmentation pathways would likely involve the loss of a hydrogen atom, a methyl radical, and a thiyl radical.

| m/z | Proposed Fragment |

| 74 | [CH₃CH=CHSH]⁺ (Molecular Ion) |

| 73 | [M - H]⁺ |

| 59 | [M - CH₃]⁺ |

| 41 | [M - SH]⁺ |

Rotational and Vibrational Spectroscopy

The rotational and vibrational spectra of this compound in the gas phase would provide detailed information about its molecular structure, conformation, and vibrational modes. These spectra would be complex due to the presence of multiple rotational isomers (s-cis and s-trans conformers) and the various vibrational degrees of freedom. High-resolution infrared or microwave spectroscopy would be required to resolve the fine structure of these spectra.

Alternative Synthesis Routes

An alternative, though less explored, method for the gas-phase generation of this compound involves the reaction of singlet sulfur atoms, S(¹D), with propene. This reaction is highly exothermic and can lead to the formation of various isomers, including this compound. The experimental setup for such a reaction would typically involve the photolysis of a sulfur atom precursor, such as carbonyl sulfide (OCS), in the presence of propene in a flow reactor. Product analysis would require sensitive techniques like mass spectrometry to differentiate between the isomeric products.

Reaction with Singlet Sulfur Atoms

Caption: Reaction of singlet sulfur with propene.

Conclusion

The gas-phase generation of this compound presents a viable, albeit challenging, method for obtaining this reactive molecule in a solvent-free environment. The photochemical addition of hydrogen sulfide to propyne is the most direct route, though it requires careful optimization of experimental parameters to maximize yield and purity. Further research is needed to fully characterize the gas-phase synthesis and the spectroscopic properties of this compound. This guide provides a foundational understanding for researchers and professionals seeking to explore the chemistry and applications of this intriguing organosulfur compound.

An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Propene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of 1-propene-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and general chemical principles to predict its behavior. It is intended to serve as a foundational resource for researchers initiating studies on this compound, offering theoretical frameworks and practical experimental methodologies.

Introduction to this compound

This compound is a volatile organosulfur compound belonging to the class of thioenols.[1] Thioenols are characterized by a carbon-carbon double bond with a thiol group attached to one of the sp²-hybridized carbon atoms.[1] These compounds are known for their high reactivity and tendency to undergo tautomerization. Understanding the stability and degradation of this compound is crucial for applications where it may be present, such as in flavor chemistry, atmospheric sciences, and as a potential impurity or metabolite in pharmaceutical products.

Intrinsic Stability: Thione-Enethiol Tautomerism

A primary factor governing the intrinsic stability of this compound is its existence in equilibrium with its tautomeric form, propanethial (the "thione" form). This equilibrium is analogous to the well-known keto-enol tautomerism.[2][3]

dot

Caption: Thione-enethiol tautomerism of this compound.

Generally, for simple aliphatic aldehydes and ketones, the keto form is thermodynamically more stable than the enol form.[4] By analogy, it is expected that the thione form (propanethial) of this compound is also the more stable tautomer. However, the position of the equilibrium can be influenced by several factors:

-

Solvent: Polar solvents can stabilize the more polar thione form, while nonpolar solvents may favor the enethiol form through intramolecular hydrogen bonding.[5]

-

Temperature: The effect of temperature on the equilibrium position depends on the thermodynamics of the tautomerization.[5]

-

pH: Both acid and base can catalyze the interconversion between the two tautomers.[2]

The enethiol form is generally more reactive towards electrophiles at the alpha-carbon, while the thione form's reactivity is centered on the thiocarbonyl group.

Predicted Degradation Pathways

Based on the functional groups present (a thiol and a carbon-carbon double bond), several degradation pathways can be postulated for this compound.

Oxidation of the Thiol Group

The thiol group is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS).[6][7] The oxidation can proceed through several stages, leading to a variety of degradation products.

dot

Caption: Proposed oxidative degradation pathway of the thiol group in this compound.

-

Dimerization to Disulfide: Mild oxidizing agents can lead to the formation of a disulfide.[8][9]

-

Formation of Sulfur Oxyacids: Stronger oxidizing agents can further oxidize the thiol to sulfenic, sulfinic, and ultimately sulfonic acids.[9][10]

Reactions Involving the Double Bond

The carbon-carbon double bond in this compound is a site of potential reactivity, particularly for radical-mediated reactions.

-

Thiol-Ene Reaction: In the presence of a radical initiator or upon exposure to UV light, a thiol can add across a double bond. This could lead to polymerization or the formation of adducts if other unsaturated species are present.

-

Oxidation of the Double Bond: Strong oxidizing agents could also lead to the cleavage of the double bond, forming smaller carbonyl compounds and sulfur-containing acids.

dot

Caption: Potential degradation pathways involving the double bond of this compound.

Quantitative Stability Data (Illustrative)

| Compound | Storage Temperature (°C) | Container | Time (hours) | Recovery (%) | Reference |

| Hydrogen Sulfide | 30 | Tedlar Bag | 24 | 50-54 | [11] |

| Methanethiol | 20 | Tedlar Bag | 24 | 80-93 | [11] |

| Ethanethiol | 20 | Tedlar Bag | 24 | 79-95 | [11] |

| Dimethyl Sulfide | 20 | Tedlar Bag | 24 | 83-103 | [11] |

| 1-Butanethiol | 30 | Tedlar Bag | 24 | 61-73 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and degradation of this compound.

Protocol for Stability Assessment under Various Conditions

Objective: To determine the stability of this compound under different temperature, pH, and light conditions.

Materials:

-

This compound standard

-

Buffers of various pH (e.g., pH 4, 7, 9)

-

Organic solvent (e.g., acetonitrile or methanol, HPLC grade)

-

Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

-

Photostability chamber

-

Amber and clear glass vials

-

HPLC or GC-MS system

Procedure:

-

Prepare stock solutions of this compound in an appropriate solvent.

-

For each condition (a specific pH, temperature, and light condition), prepare replicate samples by spiking a known amount of the stock solution into the respective buffer or solvent in both amber and clear vials.

-

For temperature stability, place the vials in incubators at the set temperatures.

-

For photostability, place the clear vials in a photostability chamber, and wrap the amber vials in aluminum foil to serve as dark controls.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately analyze the concentration of this compound remaining in the sample using a validated analytical method (e.g., HPLC or GC-MS).

-

Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

dot

Caption: Experimental workflow for assessing the stability of this compound.

Protocol for Identification of Degradation Products

Objective: To identify the major degradation products of this compound under forced degradation conditions.

Materials:

-

This compound

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Acidic solution (e.g., 0.1 M HCl)

-

Basic solution (e.g., 0.1 M NaOH)

-

High-resolution mass spectrometer (e.g., LC-MS/MS or GC-TOF-MS)

Procedure:

-

Subject this compound to forced degradation by treating it with an oxidizing agent, acid, and base in separate experiments. Heat may be applied to accelerate degradation.

-

After a set period, neutralize the acidic and basic samples.

-

Analyze the stressed samples using a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and any new peaks that appear.

-

Use the accurate mass data to propose elemental compositions for the degradation products.

-

Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products.

-

Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them with known fragmentation behaviors of related sulfur compounds.

dot

Caption: Workflow for the identification of this compound degradation products.

Conclusion

While direct experimental data on the stability and degradation of this compound is limited, this guide provides a robust theoretical framework and practical methodologies for its investigation. The intrinsic stability is likely dominated by thione-enethiol tautomerism, with the thione form being thermodynamically favored. The primary degradation pathways are predicted to be oxidation of the thiol group and reactions involving the carbon-carbon double bond. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability and identify the degradation products of this reactive molecule. Further research is needed to generate specific data for this compound to validate these predictions and fully characterize its chemical behavior.

References

- 1. echemi.com [echemi.com]

- 2. fiveable.me [fiveable.me]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy [restek.com]

- 14. apps.nelac-institute.org [apps.nelac-institute.org]

- 15. chromservis.eu [chromservis.eu]

Methodological & Application

Application Notes and Protocols for 1-Propene-1-thiol and Related Vinyl Thiols in Organic Synthesis

Disclaimer: Direct experimental data and established protocols for the specific use of 1-propene-1-thiol as a reagent in organic synthesis are limited in publicly available scientific literature. The following application notes and protocols are based on the general reactivity of vinyl thiols and related thiol compounds. These are intended to serve as a foundational guide for researchers and should be adapted and optimized for specific experimental contexts.

Introduction to Vinyl Thiols in Organic Synthesis

Vinyl thiols, such as this compound, are versatile reagents in organic synthesis due to the presence of two key functional groups: a nucleophilic thiol and a reactive carbon-carbon double bond. This dual reactivity allows for a range of transformations, making them valuable building blocks for the synthesis of complex organosulfur compounds. Thiols, in general, are known for their strong nucleophilicity and their ability to participate in various reactions, including nucleophilic substitution and addition reactions.[1][2][3] The vinyl group, on the other hand, can undergo electrophilic and radical additions, as well as participate in pericyclic reactions.

Potential Applications of this compound

Based on the known chemistry of thiols and alkenes, this compound can be envisioned as a reagent in several key synthetic transformations:

-

Thiol-Ene "Click" Reactions: The vinyl group can readily participate in radical-mediated thiol-ene reactions, a cornerstone of "click" chemistry. This allows for the efficient and stereoselective formation of carbon-sulfur bonds under mild conditions.

-

Michael Addition (Thia-Michael Addition): As a potent nucleophile, the thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-sulfur bonds in a 1,4-fashion.[4]

-

Precursor to Propanethial S-oxide: this compound is a known tautomer of propanethial, which can be oxidized to propanethial S-oxide, the lachrymatory factor in onions. While not a synthetic application in itself, understanding this equilibrium is crucial for handling and utilizing the reagent.

-

Synthesis of Heterocycles: The dual functionality of this compound makes it a potential precursor for the synthesis of various sulfur-containing heterocyclic compounds, such as thiophenes and thiazoles, through cycloaddition or condensation reactions.

-